molecular formula C14H13ClFNO2S B2529171 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 339277-01-9

2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine

Cat. No. B2529171
M. Wt: 313.77
InChI Key: CKABLBVWBMHLNU-UHFFFAOYSA-N
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Description

The compound of interest, 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine, is a chlorinated pyridine derivative with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar pyridine derivatives, their synthesis, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest due to their relevance in pharmaceuticals. Paper outlines a modified synthesis route for a related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which is an intermediate in the synthesis of Dexlansoprazole, a medication used for gastroesophageal reflux disease. The synthesis involves N-oxidation, one-pot synthesis with NaSH and methyl iodide, oxidation with H2O2, and chlorination with trichloroisocyanuric acid. This method emphasizes green chemistry principles, aiming to reduce waste and improve atom economy. Although the target compound is different, similar synthetic strategies could potentially be applied to synthesize 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman are essential tools for analyzing the molecular structure of compounds. In paper , these techniques were used to study the vibrational spectral analysis of a pyrimidine derivative. The study included computational methods like density functional theory (DFT) to predict equilibrium geometry and vibrational wave numbers. While the compound studied is not the same as our target molecule, the approach of using spectroscopic techniques combined with computational methods is relevant for analyzing the molecular structure of 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be complex, as shown in paper , which discusses various reactions of polyhalogenated pyridine compounds. These reactions include methylation, oxidation, and pyrolysis, leading to different products depending on the conditions. For instance, oxidation with peroxyacetic acid yielded sulfinyl and sulfonyl derivatives. This information suggests that the sulfonyl group in the target compound could potentially be introduced through similar oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their functional groups. Paper explores the fluorescence properties of compounds after derivatization with a specific reagent. Although the target compound is not directly studied, the derivatization and detection techniques mentioned could be relevant for analyzing the fluorescence properties of 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine. Additionally, the paper discusses the optimization of reaction conditions for derivatization, which could be useful when studying the reactivity of the target compound's functional groups.

Scientific Research Applications

Environmental and Health Impacts of Fluoroalkylether Compounds

  • Environmental Fate and Effects of Ether-PFAS : A critical review highlighted the persistent, bioaccumulative, and toxic properties of per- and polyfluoroalkyl substances (PFAS), including fluoroalkylether compounds like F-53B, Gen-X, and ADONA. This review covers their environmental occurrence, fate, and comparative toxicity with legacy PFAS such as PFOA and PFOS. Advances in non-target screening using high-resolution mass spectrometry have identified novel ether-PFAS, underscoring the need for further research on their environmental and health impacts (Munoz et al., 2019).

  • Health Risks of Novel Fluorinated Alternatives : Another review discussed the sources, fates, environmental effects, and health risks of alternative PFAS compounds, including novel fluorinated alternatives that are emerging as dominant global pollutants. This review suggests that these alternatives may have comparable or even more serious potential toxicity than legacy PFASs, indicating the need for additional toxicological studies (Wang et al., 2019).

Synthesis and Application in Pharmaceuticals

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities : A review focused on novel methods for the synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities, which may provide insights into the chemical synthesis and potential applications of related compounds, including 2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine (Saini et al., 2019).

properties

IUPAC Name

2-chloro-3-(4-fluoro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2S/c1-8-7-11(16)4-5-12(8)20(18,19)13-9(2)6-10(3)17-14(13)15/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKABLBVWBMHLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=C(C=C(C=C2)F)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901332255
Record name 2-chloro-3-(4-fluoro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666442
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine

CAS RN

339277-01-9
Record name 2-chloro-3-(4-fluoro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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